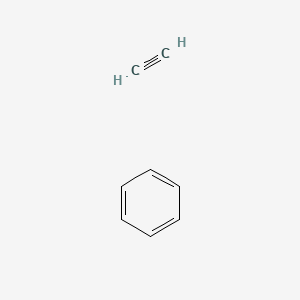
Acetylene--benzene (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetylene–benzene (1/1) is a compound formed by the combination of acetylene and benzene in a 1:1 molar ratio. Acetylene, also known as ethyne, is the simplest alkyne with the chemical formula C₂H₂. Benzene, on the other hand, is an aromatic hydrocarbon with the chemical formula C₆H₆. The combination of these two compounds results in a unique chemical entity with distinct properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of acetylene–benzene (1/1) can be achieved through the cyclotrimerization of acetylene. This reaction involves the combination of three acetylene molecules to form one benzene molecule. The reaction is typically carried out on a silver (Ag) surface, which acts as a catalyst. The process requires a critical surface coverage of acetylene, above which benzene formation occurs with 100% selectivity .
Industrial Production Methods
In an industrial setting, the production of acetylene–benzene (1/1) can be achieved through the catalytic reforming of hydrocarbons. This process involves the use of catalysts such as palladium, copper, or silver to facilitate the cyclotrimerization of acetylene. The reaction conditions include high pressure and low temperature to ensure efficient and selective trimerization of acetylene to benzene .
Análisis De Reacciones Químicas
Types of Reactions
Acetylene–benzene (1/1) undergoes various chemical reactions, including:
Oxidation: Acetylene can be oxidized to form acetic acid or other carboxylic acids.
Reduction: Benzene can be reduced to form cyclohexane.
Substitution: Both acetylene and benzene can undergo substitution reactions, where hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) is commonly used as an oxidizing agent for acetylene and benzene.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst is used for the reduction of benzene.
Substitution: Halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid, hydrobromic acid) are used for substitution reactions .
Major Products Formed
Oxidation: Acetic acid, benzoic acid.
Reduction: Cyclohexane.
Substitution: Halogenated acetylene and benzene derivatives .
Aplicaciones Científicas De Investigación
Acetylene–benzene (1/1) has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various organic compounds, including polymers and pharmaceuticals.
Biology: Utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a building block for biologically active molecules.
Industry: Employed in the production of synthetic rubber, plastics, and other materials .
Mecanismo De Acción
The mechanism of action of acetylene–benzene (1/1) involves the interaction of acetylene and benzene molecules with various molecular targets and pathways. For example, the cyclotrimerization of acetylene on a silver surface involves the formation of a C₄ intermediate, which subsequently converts to benzene. This process is facilitated by the strong interaction between the acetylene multilayers and the silver surface, which lowers the energy barrier for the formation of the C₄ intermediate .
Comparación Con Compuestos Similares
Similar Compounds
Ethylene: A simpler alkyne with the chemical formula C₂H₄.
Cyclohexane: A saturated hydrocarbon with the chemical formula C₆H₁₂.
Toluene: An aromatic hydrocarbon with the chemical formula C₇H₈.
Uniqueness
Acetylene–benzene (1/1) is unique due to its combination of an alkyne and an aromatic hydrocarbon, resulting in distinct chemical properties and reactivity. Unlike ethylene, which is less reactive, acetylene–benzene (1/1) can undergo a wider range of chemical reactions. Compared to cyclohexane, it retains the aromaticity of benzene while incorporating the reactivity of acetylene. Toluene, while similar in aromaticity, lacks the alkyne functionality present in acetylene–benzene (1/1) .
Propiedades
Número CAS |
264146-43-2 |
|---|---|
Fórmula molecular |
C8H8 |
Peso molecular |
104.15 g/mol |
Nombre IUPAC |
acetylene;benzene |
InChI |
InChI=1S/C6H6.C2H2/c1-2-4-6-5-3-1;1-2/h1-6H;1-2H |
Clave InChI |
NEBFBVFMEJNMTO-UHFFFAOYSA-N |
SMILES canónico |
C#C.C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,7-Dichloro-3-(furan-2-yl)[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B14237003.png)
![{6-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}methanol](/img/structure/B14237010.png)
![Trifluoromethyl[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl] sulfone](/img/structure/B14237018.png)
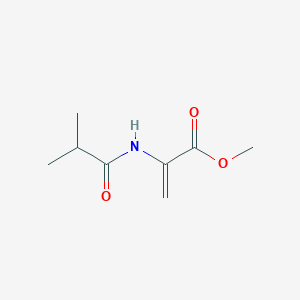
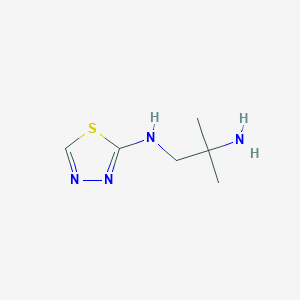
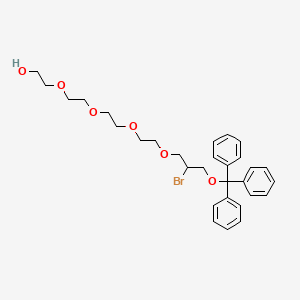
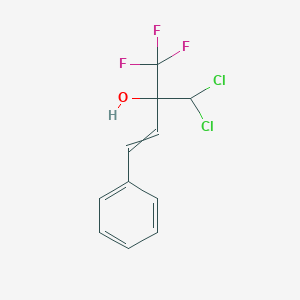
![Benzoic acid, 3-[[(3-bromophenyl)acetyl]amino]-, ethyl ester](/img/structure/B14237062.png)
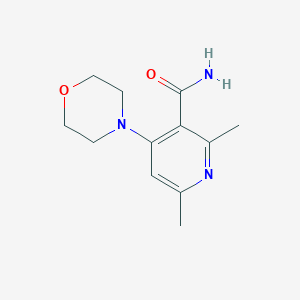

![5,9-Methanoimidazo[4,5-h][3]benzazepine](/img/structure/B14237075.png)
![4-{5-[4-(Hexadecyloxy)phenyl]-1,3,4-oxadiazol-2-YL}benzonitrile](/img/structure/B14237080.png)
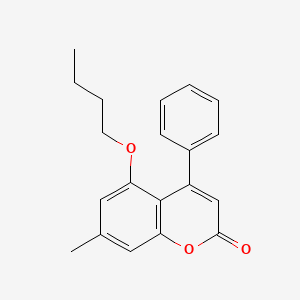
![(3E)-3-[(2-Hydroxyethyl)imino]-N,N-dimethylbutanamide](/img/structure/B14237100.png)
